molecular formula C9H11N3O2 B2387156 p-Guanidinomethyl benzoic acid CAS No. 41651-87-0

p-Guanidinomethyl benzoic acid

Cat. No.: B2387156
CAS No.: 41651-87-0
M. Wt: 193.206
InChI Key: ZWKIKIJKGFTAAM-UHFFFAOYSA-N
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Description

p-Guanidinomethyl benzoic acid is an organic compound with the molecular formula C9H11N3O2. It is a derivative of benzoic acid, where a guanidine group is attached to the benzene ring. This compound has gained attention due to its unique chemical and biological properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

p-Guanidinomethyl benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the modification of peptides and proteins for studying biological processes.

    Medicine: Investigated for its potential antibacterial properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Future Directions

PGMBA has shown potential applications in various fields of research and industry. Benzoic acid derivatives have great potential in the synthesis of active pharmaceutical ingredients (APIs) containing ester and carbonyl groups . Further investigation is needed to evaluate the safety and efficacy of PGMBA derivatives in clinical investigations .

Mechanism of Action

Target of Action

The primary target of p-Guanidinomethyl benzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.

Mode of Action

It is known to interact with its target, complement factor b . The specific nature of this interaction and the resulting changes at the molecular level are yet to be determined.

Biochemical Pathways

It is part of the class of organic compounds known as guanidinobenzoic acids . These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Result of Action

It has been suggested that it may have antibacterial effects . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the diphenyl ring compared to the benzophenone derivatives in the compound structure can affect its activity . Bulky hydrophobic groups increase the activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p-Guanidinomethyl benzoic acid typically involves the reaction of 4-aminobenzoic acid with aminoiminomethanesulfonic acid. This reaction forms the guanidine group on the benzene ring . Another method involves the use of triazine-based coupling reagents to introduce the guanidine group into the N-terminus of peptides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

p-Guanidinomethyl benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the guanidine group or the benzene ring.

    Substitution: The guanidine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids and guanidine derivatives. These products have different chemical and biological properties, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to p-Guanidinomethyl benzoic acid include:

  • 4-Guanidinobenzoic acid
  • 4-Guanidinophenylacetic acid
  • N-aryl-4-guanidinomethylbenzamide

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its guanidine group provides strong binding affinity, making it effective in various applications where other similar compounds may not be as efficient .

Properties

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIKIJKGFTAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41651-87-0
Record name 4-{[(diaminomethylidene)amino]methyl}benzoic acid
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